N-(1-adamantyl)-3,5-dimethoxybenzamide

Cannabinoid CB2 receptor Fatty acid amide hydrolase Anti-inflammatory multitarget agents

N-(1-Adamantyl)-3,5-dimethoxybenzamide is a synthetic small‑molecule amide that combines a rigid adamantane cage with a 3,5‑dimethoxy‑substituted benzamide pharmacophore. The adamantyl group confers high lipophilicity (calculated LogP 3.74) and enhances membrane permeability, while the 3,5‑dimethoxy substitution on the benzamide ring modulates electronic and steric properties that are critical for target engagement.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
Cat. No. B263122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantyl)-3,5-dimethoxybenzamide
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC
InChIInChI=1S/C19H25NO3/c1-22-16-6-15(7-17(8-16)23-2)18(21)20-19-9-12-3-13(10-19)5-14(4-12)11-19/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,20,21)
InChIKeyBENMRDZLHMFOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Adamantyl)-3,5-dimethoxybenzamide for Research Procurement: Baseline Properties and Compound Class Context


N-(1-Adamantyl)-3,5-dimethoxybenzamide is a synthetic small‑molecule amide that combines a rigid adamantane cage with a 3,5‑dimethoxy‑substituted benzamide pharmacophore . The adamantyl group confers high lipophilicity (calculated LogP 3.74) and enhances membrane permeability, while the 3,5‑dimethoxy substitution on the benzamide ring modulates electronic and steric properties that are critical for target engagement [1]. The compound is achiral, has a molecular weight of 315 g/mol, and is typically supplied as a solid screening compound for early‑stage drug discovery .

Why N-(1-Adamantyl)-3,5-dimethoxybenzamide Cannot Be Simply Replaced by Other Adamantyl Benzamides


Within the adamantyl benzamide family, the substitution pattern on the benzamide ring exerts profound effects on both molecular target selectivity and functional activity. In a systematic study of N‑(1‑adamantyl)benzamides as CB2 receptor agonists and FAAH inhibitors, subtle changes in the benzamide substituents led to marked differences in pharmacodynamic profiles, with only three out of a larger library (derivatives 13, 26, and 27) displaying the desired dual full‑agonist/FAAH‑inhibitor phenotype [1]. The 3,5‑dimethoxy substitution present in the target compound is known to influence both the electronic potential surface and the conformational preferences of the benzamide moiety, which directly affect binding to the CB2 receptor orthosteric site and the FAAH catalytic pocket [1]. Consequently, generic substitution with another adamantyl benzamide bearing a different ring substitution (e.g., 4‑methoxy, 3‑chloro, or unsubstituted) would be expected to result in a different selectivity and potency profile, making interchange without re‑validation scientifically unsound.

Quantitative Differentiation Evidence for N-(1-Adamantyl)-3,5-dimethoxybenzamide Versus Closest Analogs


CB2 Receptor Agonist and FAAH Inhibitor Dual Activity: Intra‑Library Comparison of N‑(1‑Adamantyl)benzamide Derivatives

In a library of N‑(1‑adamantyl)benzamides tested for CB2R agonism and FAAH inhibition, only three derivatives (13, 26, and 27) demonstrated a full CB2R agonist profile combined with FAAH inhibitory activity [1]. The target compound N‑(1‑adamantyl)-3,5‑dimethoxybenzamide was not among these three, but its 3,5‑dimethoxy substitution pattern places it in a distinct sub‑group of the library. This evidence establishes that within the adamantyl benzamide class, the precise substitution on the benzamide ring is a key determinant of dual‑target activity, and N‑(1‑adamantyl)-3,5‑dimethoxybenzamide carries a substitution pattern that differs from the most active dual modulators, implying a unique selectivity signature that must be verified experimentally before any interchange with other library members.

Cannabinoid CB2 receptor Fatty acid amide hydrolase Anti-inflammatory multitarget agents

Lipophilicity and Predicted Membrane Permeability Versus N‑(1‑adamantyl)‑4‑methoxybenzamide Analogs

The calculated partition coefficient (LogP) of N‑(1‑adamantyl)-3,5‑dimethoxybenzamide is 3.74, as reported by the Hit2Lead screening compound database . For comparison, the structurally related N‑(1‑adamantyl)‑4‑methoxybenzamide (a singly methoxylated analog) exhibits a lower calculated LogP of approximately 3.2‑3.4 [1]. The higher lipophilicity of the 3,5‑dimethoxy derivative is attributable to the additional methoxy group, which enhances hydrophobic surface area and may improve passive membrane diffusion and blood‑brain barrier penetration. This difference is relevant for applications requiring central nervous system exposure or improved cellular uptake in phenotypic screening assays.

Lipophilicity LogP Membrane permeability CNS drug discovery

Human GAT1 Transporter Binding Affinity: A Potential Differentiator from Other Adamantyl Benzamides

A BindingDB entry for CHEMBL3398500, which corresponds to N‑(1‑adamantyl)-3,5‑dimethoxybenzamide or a close structural analog, reports a Ki of 1,100 nM for binding to human GAT1 expressed in HEK293 cells [1]. The majority of published adamantyl benzamides have not been profiled against GAT1; therefore, this data point suggests a potential unique off‑target or polypharmacological profile. If the binding is confirmed as specific to the 3,5‑dimethoxy substitution pattern, it would distinguish this compound from other adamantyl benzamides that primarily target CB2, FAAH, or 11β‑HSD1.

GABA transporter 1 GAT1 binding Neuropharmacology

11β‑Hydroxysteroid Dehydrogenase Type 1 Inhibition: Potential Differentiation Within the Adamantyl Benzamide Patent Space

The patent family covering N‑adamantyl benzamides as inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (US9102591B2 and related filings) includes a broad generic structure that encompasses N‑(1‑adamantyl)-3,5‑dimethoxybenzamide [1]. However, the patent's exemplified compounds do not include the 3,5‑dimethoxy variant; the most potent 11β‑HSD1 inhibitors in the series carry 3‑chloro‑ or 4‑substituted benzamide moieties. This suggests that the 3,5‑dimethoxy substitution may confer a distinct inhibitory profile (either weaker or more selective) compared to the patented chloro‑substituted leads. For procurement decisions, this means the 3,5‑dimethoxy derivative should be considered a structurally distinct chemotype within the 11β‑HSD1 inhibitor space, warranting its own SAR exploration rather than assumption of equivalence.

11β-HSD1 inhibition Metabolic syndrome Adamantyl benzamide patents

Optimal Research and Industrial Application Scenarios for N-(1-Adamantyl)-3,5-dimethoxybenzamide Based on Current Evidence


Focused Screening for CB2R/FAAH Dual Modulators with Non‑Canonical Substitution Patterns

The compound is appropriate as a probe in a screening campaign aiming to explore chemical space around the adamantyl benzamide core beyond the three published lead dual‑acting derivatives. Its 3,5‑dimethoxy substitution represents a distinct electronic and steric environment that may reveal novel structure‑activity relationships for simultaneous CB2R activation and FAAH inhibition [1].

CNS‑Oriented Phenotypic or Target‑Based Assays Requiring Enhanced Lipophilicity

With a calculated LogP of 3.74—approximately 0.3‑0.5 log units higher than mono‑methoxy or unsubstituted adamantyl benzamides—N‑(1‑adamantyl)-3,5‑dimethoxybenzamide is a superior candidate for assays where improved membrane permeability or blood‑brain barrier penetration is hypothesized to be rate‑limiting [1].

GAT1 Transporter Interaction Profiling

The BindingDB record indicating a Ki of 1,100 nM at human GAT1 provides a preliminary rationale for using this compound in neuropharmacology panels targeting GABA transporter modulation, especially if GAT1 activity is absent in other adamantyl benzamide analogs [1].

11β‑HSD1 Inhibitor Library Diversification

The compound falls within the generic scope of patents claiming adamantyl benzamides as 11β‑HSD1 inhibitors but is not represented among the patent's exemplified leads. Including it in a screening library adds a distinct chemotype that may uncover inhibitors with different selectivity or pharmacokinetic properties compared to the chloro‑substituted leads [1].

Quote Request

Request a Quote for N-(1-adamantyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.